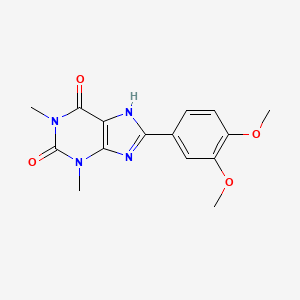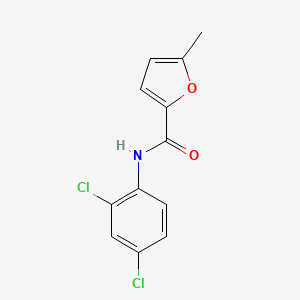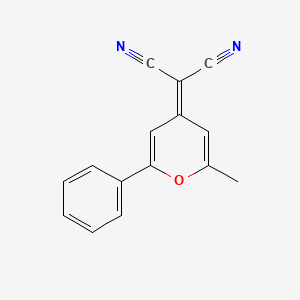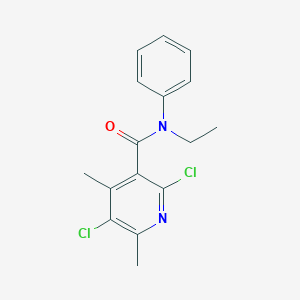
methyl (2-isopropyl-6-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-isopropyl-6-methylphenyl)carbamate, also known as IMI, is a carbamate insecticide that has been widely used in agriculture and public health programs for pest control. IMI is highly effective against insects, but also has potential risks to non-target organisms and the environment. In
Mecanismo De Acción
Methyl (2-isopropyl-6-methylphenyl)carbamate acts as an acetylcholinesterase inhibitor, which means it blocks the breakdown of acetylcholine in the nervous system of insects. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately results in paralysis and death of the insect. The mechanism of action of methyl (2-isopropyl-6-methylphenyl)carbamate is similar to other carbamate and organophosphate insecticides.
Biochemical and Physiological Effects:
methyl (2-isopropyl-6-methylphenyl)carbamate has been shown to have toxic effects on non-target organisms, including mammals, birds, fish, and beneficial insects. In mammals, methyl (2-isopropyl-6-methylphenyl)carbamate can cause neurotoxicity, reproductive toxicity, and carcinogenicity. In birds, methyl (2-isopropyl-6-methylphenyl)carbamate can cause eggshell thinning and reduced hatching success. In fish, methyl (2-isopropyl-6-methylphenyl)carbamate can cause respiratory distress and reduced growth rates. In beneficial insects, such as bees and butterflies, methyl (2-isopropyl-6-methylphenyl)carbamate can disrupt their foraging behavior and reduce their reproductive success.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2-isopropyl-6-methylphenyl)carbamate has several advantages for laboratory experiments, including its high potency, broad spectrum of activity, and availability in pure form. However, methyl (2-isopropyl-6-methylphenyl)carbamate also has limitations, such as its potential toxicity to researchers and the need for specialized equipment and facilities for handling and disposal.
Direcciones Futuras
There are several future directions for research on methyl (2-isopropyl-6-methylphenyl)carbamate, including the development of safer and more effective insecticides, the identification of alternative pest control strategies, and the assessment of the environmental and health risks associated with methyl (2-isopropyl-6-methylphenyl)carbamate and other insecticides. Additionally, there is a need for more research on the impact of methyl (2-isopropyl-6-methylphenyl)carbamate on non-target organisms, particularly in the context of ecosystem services and biodiversity conservation. Finally, there is a need for more research on the mechanisms of insecticide resistance and the development of strategies to mitigate resistance in pest populations.
Métodos De Síntesis
Methyl (2-isopropyl-6-methylphenyl)carbamate can be synthesized through the reaction of 2-isopropyl-6-methylphenol with methyl isocyanate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Methyl (2-isopropyl-6-methylphenyl)carbamate has been extensively studied for its insecticidal properties and its impact on non-target organisms. In laboratory experiments, methyl (2-isopropyl-6-methylphenyl)carbamate has been shown to be highly toxic to a wide range of insect species, including mosquitoes, flies, and cockroaches. methyl (2-isopropyl-6-methylphenyl)carbamate has also been used in field trials to control pests in crops, such as cotton, rice, and vegetables.
Propiedades
IUPAC Name |
methyl N-(2-methyl-6-propan-2-ylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-7-5-6-9(3)11(10)13-12(14)15-4/h5-8H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRWZARGPRCMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [2-methyl-6-(propan-2-yl)phenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5856349.png)
![2,2,4-trimethyl-1-{[(4-methylphenyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5856356.png)
![4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5856364.png)


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5856378.png)


![3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5856394.png)
![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)

![4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)

![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5856437.png)